molecular formula C12H14ClN3O B2962037 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2195876-34-5

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2962037
CAS No.: 2195876-34-5
M. Wt: 251.71
InChI Key: UJXYNMBRVGWDDJ-UHFFFAOYSA-N
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Description

2-[1-(4-Chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a chemical compound with the molecular formula C12H14ClN3O . It belongs to the class of 1,2,3-triazole derivatives, which are five-membered heterocyclic rings containing three nitrogen atoms. This specific compound features a 1,2,3-triazole core substituted with a 4-chloro-3-methylphenyl group at the 1-position and a 2-hydroxypropan-2-yl group at the 4-position. The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its resemblance to amide bonds, metabolic stability, and ability to participate in hydrogen bonding . Compounds containing this structure are frequently explored as versatile building blocks for the synthesis of more complex molecules . The presence of both the triazole ring and the propan-2-ol functional group in its structure suggests potential for use as a ligand in coordination chemistry, forming complexes with various metal ions that can be screened for catalytic or biological activity . Furthermore, structurally similar 1,2,3-triazole derivatives have been extensively studied for a wide range of biological applications, including as potential antimicrobial, anticancer, and antiviral agents . The specific stereoelectronic properties imparted by the 4-chloro-3-methylphenyl and propan-2-ol substituents make this compound a valuable intermediate for researchers in organic synthesis, pharmaceutical development, and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-6-9(4-5-10(8)13)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXYNMBRVGWDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(C)(C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative known for its diverse biological activities. Triazoles are a class of compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article focuses on the synthesis, biological evaluations, and mechanisms of action of this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C11H12ClN3O
  • Molecular Weight : 239.69 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the click reaction . The specific synthetic route for this compound includes:

  • Preparation of the azide from 4-chloro-3-methylphenyl derivatives.
  • Cycloaddition reaction with propargyl alcohol to form the triazole ring.
  • Reduction to obtain the final alcohol product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives. For instance, a series of triazole compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays. The results indicated that certain derivatives exhibited significant antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism
23MCF-710.5Apoptosis induction
24A5498.7G2/M arrest

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have shown that derivatives can inhibit a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mode of action is often linked to the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of triazole derivatives. For example, studies have reported that certain triazoles can act as potent inhibitors of urease enzymes, which are crucial for nitrogen metabolism in plants and microorganisms . The IC50 values for these compounds were significantly lower than standard inhibitors.

Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their anticancer activity against human cancer cell lines. Compound 23 was highlighted for its ability to induce apoptosis through a mitochondrial pathway .

Study 2: Antimicrobial Assessment

A comprehensive study on antimicrobial activities demonstrated that several triazole derivatives exhibited strong inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl ring significantly enhanced antimicrobial potency .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Apoptosis Induction : Triazoles can activate apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : They may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
  • Enzyme Inhibition : The inhibition of urease and other enzymes disrupts metabolic processes in target organisms.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent Yield (%) m.p. (°C) Key Biological Activity Reference
2-[1-(4-Chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol 4-chloro-3-methylphenyl - - Not reported in evidence -
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol 4-bromophenyl - - Not reported
2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (1a) o-tolyl (2-methylphenyl) 90 120– (dec.) Antitrypanosomal activity
2-[1-(α-Naphthyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (4i) α-naphthyl 62 152–153 Crystallographic data reported
1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives 4-chlorophenyl - - Antimicrobial (E. coli, S. albus)

Key Observations:

  • Substituent Effects on Melting Points: The α-naphthyl analog (4i) exhibits a higher melting point (152–153°C) due to enhanced π-π stacking and molecular rigidity compared to smaller aryl groups . The o-tolyl derivative (1a) has a lower decomposition temperature (~120°C), likely due to steric hindrance from the ortho-methyl group .

Substituent-Driven Pharmacological Profiles

  • Electron-Withdrawing vs. Methyl groups (e.g., in o-tolyl or 3-methylphenyl) contribute to steric bulk, affecting conformational flexibility .
  • Hydrogen-Bonding Capacity: The propan-2-ol moiety in all analogs enables hydrogen bonding, critical for solubility and target engagement. Derivatives esterified with NSAIDs () show how modifying this group can shift activity toward anti-inflammatory applications .

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